molecular formula C12H18O B14487666 3,6-Dodecadiyn-1-ol CAS No. 65090-68-8

3,6-Dodecadiyn-1-ol

Cat. No.: B14487666
CAS No.: 65090-68-8
M. Wt: 178.27 g/mol
InChI Key: ZPRFQUBWBYXKQB-UHFFFAOYSA-N
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Description

3,6-Dodecadiyn-1-ol is an organic compound belonging to the class of fatty alcohols. It consists of a twelve-carbon chain with two triple bonds at the 3rd and 6th positions and a hydroxyl group at the 1st position. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dodecadiyn-1-ol typically involves multi-step reactions starting from readily available materials. One common method includes the use of alkyne coupling reactions, where the triple bonds are introduced through the coupling of appropriate alkyne precursors. The hydroxyl group can be introduced through reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) in the final step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed for purification.

Chemical Reactions Analysis

Types of Reactions

3,6-Dodecadiyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are used in hydrogenation reactions.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Ethers, esters.

Scientific Research Applications

3,6-Dodecadiyn-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dodecadiyn-1-ol involves its interaction with molecular targets through its hydroxyl group and triple bonds. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications of target molecules.

Comparison with Similar Compounds

3,6-Dodecadiyn-1-ol can be compared with other similar compounds such as:

    3,6-Dodecadien-1-ol: Similar structure but with double bonds instead of triple bonds.

    1-Dodecanol: A saturated fatty alcohol with no triple or double bonds.

    3,6-Dodecadien-1-ol: Another isomer with different positions of double bonds.

The uniqueness of this compound lies in its triple bonds, which impart distinct chemical reactivity and properties compared to its analogs .

Properties

CAS No.

65090-68-8

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

dodeca-3,6-diyn-1-ol

InChI

InChI=1S/C12H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-5,8,11-12H2,1H3

InChI Key

ZPRFQUBWBYXKQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCC#CCCO

Origin of Product

United States

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